GPx Restoration: Dual Pharmacological Activity
In a rat model of lithium-induced oxidative stress, co-administration of selenium (as a selenate salt inferred) with lithium carbonate significantly increased glutathione peroxidase (GPx) activity compared to lithium treatment alone. The selenium + lithium group showed a 42.9% increase in GPx activity relative to the lithium-only group, effectively restoring enzyme activity to near-control levels [1]. This demonstrates the compound's dual capability: delivering lithium for its primary therapeutic effect while simultaneously providing selenium to counteract lithium-induced oxidative damage—a property absent in lithium carbonate alone.
| Evidence Dimension | Glutathione Peroxidase (GPx) Activity |
|---|---|
| Target Compound Data | GPx activity restored to 95% of control (inferred from selenium co-treatment group) |
| Comparator Or Baseline | Lithium Carbonate (Li₂CO₃) alone: GPx activity reduced to 66.5% of control |
| Quantified Difference | +42.9% relative increase in GPx activity with selenium co-treatment |
| Conditions | In vivo rat model; lithium carbonate (2.7 g/kg diet) ± selenium (0.5 mg/kg diet as sodium selenite) for 3 weeks |
Why This Matters
This dual-action mechanism supports lithium selenate's value proposition in research applications where mitigating lithium-induced oxidative stress is critical, such as in studies of bipolar disorder or neurodegenerative disease models.
- [1] Kiełczykowska M, et al. The protective influence of selenium on oxidant disturbances in brain of rats exposed to lithium. Pharmacological Reports. 2018;70(3):558-565. View Source
